Diethofencarb

Fungicide Resistance Botrytis cinerea Negative Cross-Resistance

Diethofencarb is the definitive solution for benzimidazole-resistant gray mold (Botrytis cinerea). Its unique negative cross-resistance—driven by the E198A β-tubulin mutation—delivers potency (ED50 0.05 ppm) where carbendazim and benomyl fail (ED50 >732 ppm). Ideal for resistance management in vineyards and vegetable crops, or as a 4:1 carbendazim mixture for mixed-isolate populations. Certified reference materials (TraceCERT®) support residue analysis and resistance monitoring.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 87130-20-9
Cat. No. B033107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethofencarb
CAS87130-20-9
SynonymsN-(3,4-Diethoxyphenyl)carbamic Acid 1-Methylethyl Ester;  (3,4-Diethoxyphenyl)carbamic Acid 1-Methylethyl Ester;  Isopropyl 3,4-Diethoxycarbanilate;  Isopropyl N-(3,4-Diethoxyphenyl)carbamate;  Powmil;  Powmyl;  S 32165
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC
InChIInChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
InChIKeyLNJNFVJKDJYTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.95e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Diethofencarb (CAS 87130-20-9): Systemic N-Phenylcarbamate Fungicide for Benzimidazole-Resistant Botrytis Control in Procurement and Research


Diethofencarb [isopropyl N-(3,4-diethoxyphenyl)carbamate] is a systemic N-phenylcarbamate fungicide developed by Sumitomo Chemical Co., Ltd. [1]. It exhibits both protective and curative activity [2] and is primarily employed for the control of gray mold (Botrytis cinerea) on fruits, grapes, and vegetables [3]. A defining characteristic is its activity against benzimidazole-resistant strains of Botrytis spp., a feature stemming from its mechanism of action: inhibition of mitotic nuclear division via targeting β-tubulin polymerization in sensitive fungal isolates, thereby disrupting cell division and hyphal growth [4].

Why Diethofencarb Cannot Be Substituted: Negative Cross-Resistance Profiles and Mutation-Specific Activity


Generic substitution among fungicides targeting gray mold is not straightforward due to the prevalence and specific molecular nature of benzimidazole resistance in pathogen populations. Diethofencarb's utility is fundamentally tied to the phenomenon of negatively correlated cross-resistance (NCCR) with benzimidazole fungicides, a property not shared by other in-class alternatives [1]. While benzimidazoles like carbendazim fail against strains carrying specific β-tubulin mutations (e.g., E198A), diethofencarb exhibits potent activity [2]. However, this relationship is mutation-specific; dual mutations can eliminate NCCR [3]. Consequently, substituting diethofencarb with another N-phenylcarbamate or a benzimidazole without understanding the local resistance profile can lead to complete control failure, underscoring the need for targeted selection based on specific, quantifiable differentiation.

Quantitative Differentiation of Diethofencarb: Comparative Efficacy and Resistance Management Data


Diethofencarb vs. Benomyl: Negatively Correlated Cross-Resistance in Botrytis cinerea

Diethofencarb exhibits a strong negatively correlated cross-resistance (NCCR) with benzimidazole fungicides like benomyl. In comparative mycelial growth assays on benomyl-resistant field isolates of Botrytis cinerea from grapes, diethofencarb showed high potency against strains that were highly resistant to benomyl, while being largely inactive against benomyl-sensitive wild-type strains [1].

Fungicide Resistance Botrytis cinerea Negative Cross-Resistance

Carbendazim + Diethofencarb (4:1) Mixture vs. Carbendazim Alone: Preventive Efficacy Against Sclerotinia sclerotiorum

A mixture of carbendazim and diethofencarb in a 4:1 ratio (applied at 200 μg/mL) provides near-complete preventive control against both carbendazim-resistant and -sensitive isolates of Sclerotinia sclerotiorum, leveraging the NCCR of diethofencarb to overcome resistance to the benzimidazole component [1].

Fungicide Mixture Sclerotinia sclerotiorum Preventive Efficacy

Carbendazim + Diethofencarb Mixture vs. Carbendazim Alone: Curative Efficacy Against Sclerotinia sclerotiorum

The same 4:1 mixture of carbendazim and diethofencarb also provides substantial curative activity against both resistant and sensitive isolates of S. sclerotiorum, though with moderately reduced efficacy compared to its preventive application [1].

Fungicide Mixture Sclerotinia sclerotiorum Curative Efficacy

Isopropyl Ester vs. Other N-Phenylcarbamate Esters: Structure-Activity Optimization for Botrytis cinerea

Within the N-phenylcarbamate class, the specific combination of substituents defines diethofencarb's optimized activity against benzimidazole-resistant Botrytis cinerea. Pot tests evaluating various N-phenylcarbamates showed that the 3,4-diethoxy substitution on the benzene ring and the isopropyl ester group are critical for high potency [1].

Structure-Activity Relationship N-Phenylcarbamate Fungicide Design

β-Tubulin Mutation E198A Confers Negative Cross-Resistance, but Dual Mutations Eliminate Diethofencarb Activity

The negative cross-resistance between diethofencarb and carbendazim is contingent upon the specific β-tubulin genotype. Strains of Corynespora cassiicola with the single E198A mutation are sensitive to diethofencarb, but dual mutations (E198A&M163I and E198A&F200S/C) confer multiple resistance to both carbendazim and diethofencarb [1].

β-Tubulin Mutation Corynespora cassiicola Resistance Mechanism

Recommended Application Scenarios for Diethofencarb Based on Quantitative Evidence


Management of Benzimidazole-Resistant Botrytis cinerea in Grapes and Vegetables

Diethofencarb is the primary choice for controlling gray mold in vineyards and vegetable crops where monitoring has confirmed a high frequency of benzimidazole-resistant Botrytis cinerea strains. Its high potency (ED50 0.05 ppm against resistant strains) directly addresses the control failure of benzimidazoles like benomyl (ED50 >732 ppm) [1].

Formulation of Broad-Spectrum Mixtures with Carbendazim for Resistance Management

A 4:1 mixture of carbendazim and diethofencarb (e.g., Sumico®) is a validated strategy for managing mixed pathogen populations containing both benzimidazole-sensitive and -resistant isolates. This formulation provides near-complete preventive control (100% against resistant isolates) and significant curative activity (87.1% against resistant isolates) of Sclerotinia sclerotiorum, a major pathogen of oilseed rape and other crops [2].

Targeted Use in Crops with Documented Single-Mutation (E198A) Benzimidazole Resistance

Diethofencarb is most effective against fungal pathogens where resistance to benzimidazoles is conferred solely by the E198A mutation in β-tubulin, a common mechanism in Botrytis cinerea and Corynespora cassiicola. In these scenarios, the negative cross-resistance is fully expressed, making diethofencarb a highly effective management tool [3].

Reference Standard for Analytical Method Development and Resistance Monitoring

Certified reference materials of diethofencarb (e.g., TraceCERT®) are essential for laboratories developing and validating analytical methods for residue analysis or for conducting sensitivity assays to monitor resistance profiles in field populations. This supports informed decision-making regarding fungicide rotation and mixture strategies [4].

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